3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multi-step organic reactions. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by the introduction of the trichloroethyl group through a substitution reaction. The final step involves the iodination of the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its entry into cells. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide
- 3-iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide
- 3-iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide
Uniqueness
3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of iodine and trichloroethyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C16H12Cl3IN4O3S |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl3IN4O3S/c17-16(18,19)14(22-13(25)9-2-1-3-10(20)8-9)23-15(28)21-11-4-6-12(7-5-11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28) |
InChI Key |
UXPJJSQQLDENSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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